molecular formula C13H19NOS B5632582 4-(4-methoxy-3-methylbenzyl)thiomorpholine

4-(4-methoxy-3-methylbenzyl)thiomorpholine

Cat. No. B5632582
M. Wt: 237.36 g/mol
InChI Key: GEBUVBKIJYIDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxy-3-methylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, including the use of palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3-methylbenzyl)thiomorpholine is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria. It has also been found to have antioxidant properties, which may contribute to its anticancer and antimicrobial effects.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting their cell walls. It has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxy-3-methylbenzyl)thiomorpholine in lab experiments is its potential as a new antibiotic or anticancer drug. It is also relatively easy to synthesize using the palladium-catalyzed cross-coupling reaction. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-(4-methoxy-3-methylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for cancer and bacterial infections. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further research could be conducted to optimize its use in lab experiments and to explore its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, this compound is a thiomorpholine derivative that has potential applications in various fields of scientific research. It has been synthesized using the palladium-catalyzed cross-coupling reaction and has been found to have antimicrobial, anticancer, and anti-inflammatory properties. While its mechanism of action is not fully understood, further research could lead to the development of new antibiotics, anticancer drugs, and catalysts for organic synthesis.

Synthesis Methods

The synthesis of 4-(4-methoxy-3-methylbenzyl)thiomorpholine involves the use of palladium-catalyzed cross-coupling reactions. In this method, the palladium-catalyzed cross-coupling reaction is used to couple the aryl halide and the thiomorpholine derivative. The reaction is carried out in the presence of a base and a palladium catalyst, which facilitates the formation of the desired product. This method has been found to be efficient and effective in synthesizing this compound.

Scientific Research Applications

4-(4-methoxy-3-methylbenzyl)thiomorpholine has potential applications in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use as a catalyst in organic synthesis. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

4-[(4-methoxy-3-methylphenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11-9-12(3-4-13(11)15-2)10-14-5-7-16-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUVBKIJYIDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCSCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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